N-(azetidin-3-yl)-3-methoxybenzamide
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Overview
Description
N-(azetidin-3-yl)-3-methoxybenzamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical development. The azetidine ring is known for its unique structural properties, which can impart desirable biological activities to the molecules it is part of.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-3-methoxybenzamide typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(azetidin-3-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving azetidine-containing compounds.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives such as:
Uniqueness
N-(azetidin-3-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other azetidine derivatives .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-8(5-10)11(14)13-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
WDMHEHSGDXIFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CNC2 |
Origin of Product |
United States |
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